4-(Prop-1-en-1-yl)benzene-1,2-diol

概要

説明

準備方法

4-(Prop-1-en-1-yl)benzene-1,2-diol can be synthesized through several methods. One common approach involves the O-methylation of eugenol followed by isomerization . This process can be carried out using dimethyl carbonate as a green methylation reagent and polyethylene glycol 800 as a phase transfer catalyst . The reaction conditions typically include a temperature of 140°C and a reaction time of 3 hours . Industrial production methods may vary, but they often involve similar green chemistry principles to ensure sustainability and efficiency.

化学反応の分析

4-(Prop-1-en-1-yl)benzene-1,2-diol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones and other oxidation products.

Reduction: Reduction reactions can convert it into more saturated compounds.

Substitution: The hydroxyl groups in desmethylisoeugenol can undergo substitution reactions with various reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

4-(Prop-1-en-1-yl)benzene-1,2-diol has a wide range of scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It has been studied for its antimicrobial and antioxidant properties.

Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.

作用機序

The mechanism of action of desmethylisoeugenol involves its interaction with cell membranes. It acts in a detergent-like manner, increasing membrane fluidity and causing reversible membrane destabilization . This interaction can lead to the permeabilization of cell membranes, which is crucial for its antimicrobial activity .

類似化合物との比較

4-(Prop-1-en-1-yl)benzene-1,2-diol is similar to other phenylpropanoid compounds such as eugenol, isoeugenol, and hydroxychavicol . it is unique in its specific structural features and biological activities. For instance, while eugenol and isoeugenol are well-known for their antimicrobial properties, desmethylisoeugenol has shown distinct advantages in terms of its antioxidant potential and membrane interaction mechanisms .

Similar Compounds

Eugenol: A major component of clove oil with antimicrobial and antioxidant properties.

Isoeugenol: Known for its use in fragrances and its antimicrobial activity.

Hydroxychavicol: Found in Piper betle leaves, it has potent xanthine oxidase inhibitory activity and is used in treating fungal infections.

生物活性

Introduction

4-(Prop-1-en-1-yl)benzene-1,2-diol, also known as allylbenzene-1,2-diol, is a compound derived from propenylbenzenes, which are natural products found in various essential oils. This compound has garnered attention for its diverse biological activities, including antimicrobial, antioxidant, and anticancer properties. This article reviews the current understanding of its biological activity based on recent research findings.

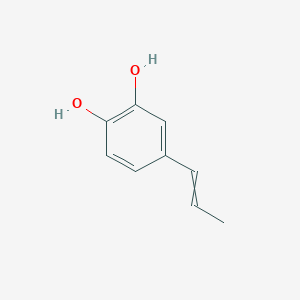

This compound features a propene side chain attached to a benzene ring with two hydroxyl groups in the 1 and 2 positions. Its chemical structure can be represented as follows:

This structure is significant as it influences the compound's reactivity and interaction with biological systems.

Antimicrobial Activity

Research indicates that this compound exhibits considerable antimicrobial properties against various pathogens. A study highlighted its effectiveness against Xanthomonas oryzae and other bacterial strains, showing minimum inhibitory concentration (MIC) values ranging from 333.75 to 1335 μmol/L. The compound demonstrated an inhibition rate of over 94% at certain concentrations, comparable to traditional antibiotics like kasugamycin .

Antioxidant Activity

The antioxidant potential of this compound was evaluated using various assays. The propenylbenzene derivatives showed significant antiradical activity with effective concentration (EC50) values ranging from 19 to 31 μg/mL. These findings suggest that the presence of the double bond in the structure enhances its ability to scavenge free radicals .

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines such as HepG2 and Caco-2. The compound's antiproliferative effects were dose-dependent, indicating its potential utility as a therapeutic agent in cancer treatment .

Haemolytic Activity

The haemolytic activity assay showed that while some derivatives affected red blood cell (RBC) membrane fluidity, this compound itself exhibited low cytotoxicity on human RBCs at tested concentrations. This suggests a favorable safety profile for further development .

Summary of Biological Activities

| Activity | Effect | MIC/EC50 Values |

|---|---|---|

| Antimicrobial | Effective against Xanthomonas spp. | MIC: 333.75 - 1335 μmol/L |

| Antioxidant | Free radical scavenging | EC50: 19 - 31 μg/mL |

| Anticancer | Inhibits proliferation | Dose-dependent |

| Haemolytic | Low cytotoxicity on RBCs | Non-toxic at tested doses |

Study on Antimicrobial Properties

A study conducted by researchers isolated compounds from Piper austrosinense, identifying 4-(allylbenzene)-1,2-diol as a potent antibacterial agent. The study demonstrated that this compound could effectively inhibit bacterial growth and biofilm formation in pathogenic strains, suggesting its potential application in agricultural pest control .

Study on Antioxidant Activity

Another investigation assessed the antioxidant capabilities of various propenylbenzenes, including this compound. Results indicated that these compounds could significantly reduce oxidative stress markers in vitro, supporting their use in health supplements aimed at combating oxidative damage .

特性

IUPAC Name |

4-prop-1-enylbenzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-2-3-7-4-5-8(10)9(11)6-7/h2-6,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDXYNRAMDATLBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC1=CC(=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50694574 | |

| Record name | 4-(Prop-1-en-1-yl)benzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50694574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72898-29-4 | |

| Record name | 4-(Prop-1-en-1-yl)benzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50694574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can 4-Propenylbrenzcatechin undergo homopolymerization under standard radical polymerization conditions?

A: Research indicates that 4-Propenylbrenzcatechin and its derivatives (eugenol, isosafrole, safrole) do not readily homopolymerize under standard radical polymerization conditions using initiators like Methyl methacrylate (MMA). [, ]

Q2: How does the presence of oxygen influence the copolymerization of 4-Propenylbrenzcatechin derivatives with Maleic anhydride?

A: Studies reveal that while 4-Propenylbrenzcatechin (eugenol) and Safrole do not copolymerize with Maleic anhydride under a nitrogen atmosphere, the presence of oxygen facilitates the formation of 1:1 copolymers. This highlights the significant role of oxygen in this specific copolymerization system. []

Q3: Is there a difference in reactivity between allyl and isopropenyl derivatives of 4-Propenylbrenzcatechin during copolymerization with Maleic anhydride?

A: Research shows that the isopropenyl derivatives, Isoeugenol and Isosafrole, exhibit significantly higher reactivity with Maleic anhydride compared to their corresponding allyl counterparts, Eugenol and Safrole. This difference in reactivity, approximately 100 times faster for the isopropenyl derivatives, suggests the influence of side-chain structure on the copolymerization process. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。